molecular formula C9H15N3O2 B7891482 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine

4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B7891482
M. Wt: 197.23 g/mol
InChI Key: XNUGSSNHZSJMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound that features both an oxadiazole ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves the formation of the oxadiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of methoxymethyl hydrazine with a suitable carboxylic acid derivative can yield the oxadiazole ring, which can then be further reacted with piperidine under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form different functional groups.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine is unique due to the combination of the oxadiazole and piperidine rings, which confer distinct chemical and biological properties. This combination can result in enhanced stability, specificity, and activity compared to other similar compounds.

Properties

IUPAC Name

2-(methoxymethyl)-5-piperidin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-13-6-8-11-12-9(14-8)7-2-4-10-5-3-7/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUGSSNHZSJMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(O1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718890
Record name 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211528-77-6
Record name 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.